molecular formula C5H6BrN5O B13944331 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide CAS No. 60049-89-0

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide

Cat. No.: B13944331
CAS No.: 60049-89-0
M. Wt: 232.04 g/mol
InChI Key: KJDXFEFPXNNAKP-UHFFFAOYSA-N
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Description

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, also known as guanine monohydrobromide, is a purine derivative. It is one of the four main nucleobases found in nucleic acids DNA and RNA, where it pairs with cytosine. This compound plays a crucial role in the storage and transmission of genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide typically involves the reaction of guanine with hydrobromic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the monohydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical or research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide is unique due to its specific pairing with cytosine and its role in forming stable four-stranded helices in the presence of sodium or potassium ions. This property is not shared by adenine, thymine, or uracil .

Properties

CAS No.

60049-89-0

Molecular Formula

C5H6BrN5O

Molecular Weight

232.04 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;hydrobromide

InChI

InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H

InChI Key

KJDXFEFPXNNAKP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.Br

Origin of Product

United States

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